2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate
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Overview
Description
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C9H17NO2S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate typically involves the reaction of diethylcarbamothioyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Diethylcarbamothioyl chloride+Ethyl acetateBase2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylcarbamothioyl alcohol and acetic acid.
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Diethylcarbamothioyl alcohol and acetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted thioesters.
Scientific Research Applications
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thioester derivatives.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms involving thioesters.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate involves its interaction with biological molecules through its thioester group. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the thioester group.
Diethylcarbamothioyl chloride: A precursor in the synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate.
Thioacetic acid: Another thioester with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of ester and thioester functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
112831-21-7 |
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Molecular Formula |
C9H17NO2S2 |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
2-(diethylcarbamothioylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-4-10(5-2)9(13)14-7-6-12-8(3)11/h4-7H2,1-3H3 |
InChI Key |
OCBUAQCCIGFANE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCOC(=O)C |
Origin of Product |
United States |
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